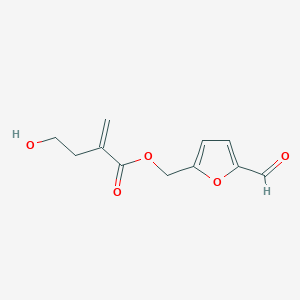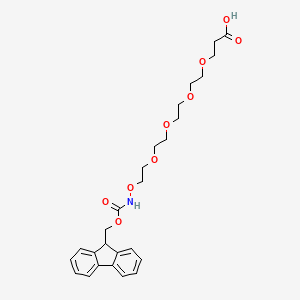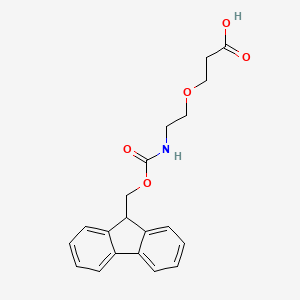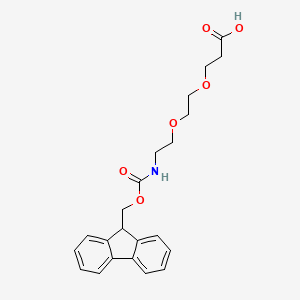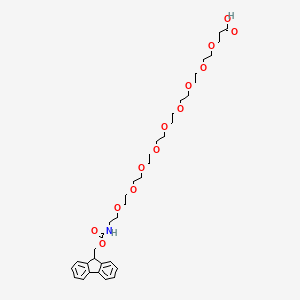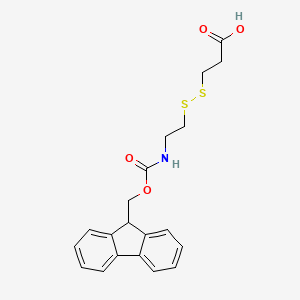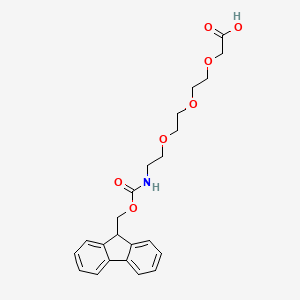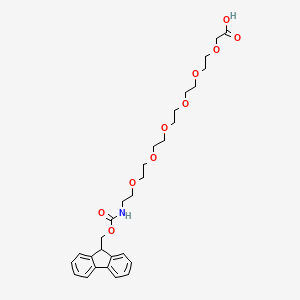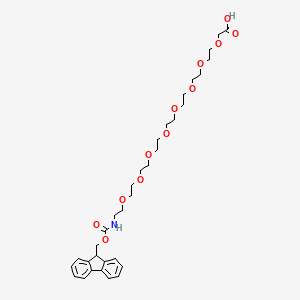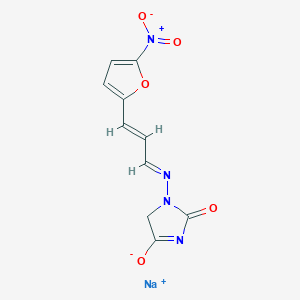
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide is a nitrofuran derivative known for its bacteriostatic and antiprotozoal properties. This compound is primarily used in scientific research due to its antibacterial and antiprotozoal activities.
Vorbereitungsmethoden
The synthesis of Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide involves the reaction of hydantoin with 3-(5-nitro-2-furyl)acrolein under specific conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the monosodium salt. Industrial production methods focus on optimizing yield and purity while minimizing environmental impact .
Analyse Chemischer Reaktionen
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide has several scientific research applications:
Antibacterial Properties: It has been tested for its antibacterial activity against various bacterial strains.
Antiprotozoal Activity: The compound is also effective against certain protozoa, making it useful in parasitology research.
Carcinogenic Studies: Research has shown that this compound exhibits carcinogenic effects in animal models, making it a subject of interest in cancer research.
Renal Handling and Toxicity: Studies have investigated its renal handling and potential toxicity, providing insights into its pharmacokinetics and safety profile.
Wirkmechanismus
The mechanism of action of Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide involves the inhibition of bacterial and protozoal growth. The compound interferes with the synthesis of nucleic acids and proteins, leading to cell death. It targets specific enzymes and pathways involved in these processes, contributing to its antibacterial and antiprotozoal effects.
Vergleich Mit ähnlichen Verbindungen
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide can be compared with other nitrofuran derivatives such as:
Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties but different pharmacokinetics and toxicity profiles.
Furazolidone: Known for its antiprotozoal activity, it shares some structural similarities with this compound.
The uniqueness of this compound lies in its specific combination of antibacterial and antiprotozoal activities, making it a valuable compound for diverse research applications.
Eigenschaften
CAS-Nummer |
22060-47-5 |
|---|---|
Molekularformel |
C10H7N4NaO5 |
Molekulargewicht |
286.18 |
IUPAC-Name |
sodium;3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-oxo-4H-imidazol-5-olate |
InChI |
InChI=1S/C10H8N4O5.Na/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18;/h1-5H,6H2,(H,12,15,16);/q;+1/p-1/b2-1+,11-5+; |
InChI-Schlüssel |
LNKQENVGMUHHIX-NGTWICJZSA-M |
SMILES |
C1C(=NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Akritoin sodium, Furazidine sodium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



